molecular formula C12H5ClN4 B8749834 5-Chloro-6-phenylpyrazine-2,3-dicarbonitrile

5-Chloro-6-phenylpyrazine-2,3-dicarbonitrile

Cat. No.: B8749834
M. Wt: 240.65 g/mol
InChI Key: DFRQYBQBGUHFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-phenylpyrazine-2,3-dicarbonitrile is a useful research compound. Its molecular formula is C12H5ClN4 and its molecular weight is 240.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H5ClN4

Molecular Weight

240.65 g/mol

IUPAC Name

5-chloro-6-phenylpyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C12H5ClN4/c13-12-11(8-4-2-1-3-5-8)16-9(6-14)10(7-15)17-12/h1-5H

InChI Key

DFRQYBQBGUHFHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N=C2Cl)C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2,3-dicyano-5-hydroxy-6-phenylpyrazine (7.00 g; 0.0315 mole) was dissolved in 40.00 g (0.26 mole) of phosphorus oxychloride, and while the solution was cooled to 5° to 10° C., 3.53 g (0.035 mole) of triethylamine was added dropwise over the period of 20 minutes. After the addition, the mixture was stirred at 70° to 80° C. for 1.5 hours. The reaction mixture was worked up in the same way as in Example 3, and recrystallized from benzene to afford 6.10 g (yield 80%) of 2,3-dicyano-5-chloro-6-phenylpyrazine.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step Two

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